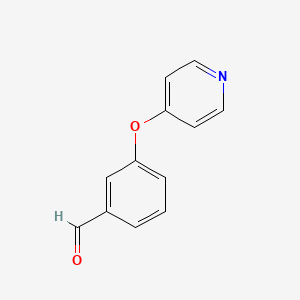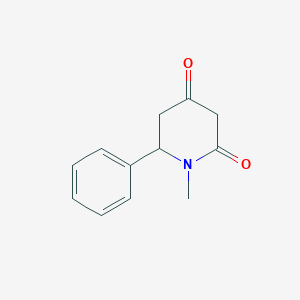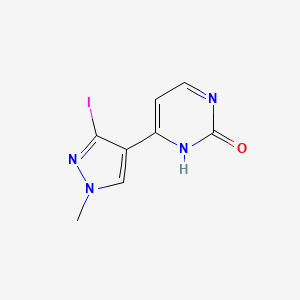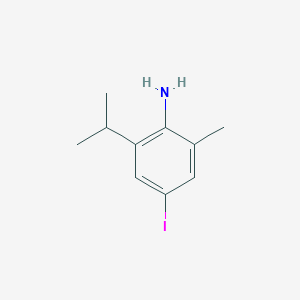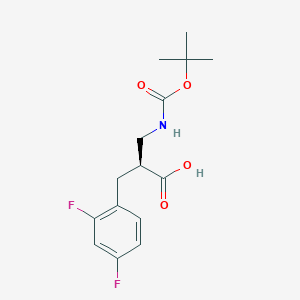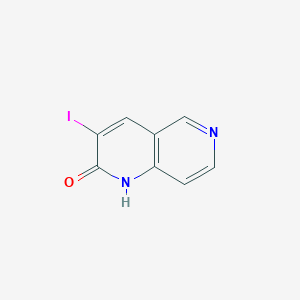
5-Acetyl-1,3-bis(4-fluorophenyl)-5-methylimidazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Acetyl-1,3-bis(4-fluorophenyl)-5-methylimidazolidine-2,4-dione is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features an imidazolidine-2,4-dione core with acetyl and methyl groups, as well as two 4-fluorophenyl substituents. Its distinct structure contributes to its reactivity and potential utility in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Acetyl-1,3-bis(4-fluorophenyl)-5-methylimidazolidine-2,4-dione typically involves multi-step organic reactions. One common approach is the condensation of appropriate starting materials under controlled conditions. For example, the reaction may involve the use of acetyl chloride, 4-fluoroaniline, and other reagents in the presence of a base such as sodium hydroxide. The reaction conditions, including temperature and solvent choice, are carefully optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of equipment, reaction parameters, and purification techniques are crucial to ensure consistent quality and cost-effectiveness. Techniques such as crystallization, filtration, and chromatography are commonly employed to isolate and purify the final product.
Chemical Reactions Analysis
Types of Reactions
5-Acetyl-1,3-bis(4-fluorophenyl)-5-methylimidazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The fluorophenyl groups can participate in nucleophilic substitution reactions with suitable nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in the replacement of fluorine atoms with other functional groups.
Scientific Research Applications
5-Acetyl-1,3-bis(4-fluorophenyl)-5-methylimidazolidine-2,4-dione has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Acetyl-1,3-bis(4-fluorophenyl)-5-methylimidazolidine-2,4-dione involves its interaction with molecular targets and pathways. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The presence of fluorophenyl groups can enhance its binding affinity and selectivity for certain targets, contributing to its overall efficacy.
Comparison with Similar Compounds
Similar Compounds
- 5-Acetyl-1,3-bis(4-chlorophenyl)-5-methylimidazolidine-2,4-dione
- 5-Acetyl-1,3-bis(4-bromophenyl)-5-methylimidazolidine-2,4-dione
- 5-Acetyl-1,3-bis(4-methylphenyl)-5-methylimidazolidine-2,4-dione
Uniqueness
Compared to similar compounds, 5-Acetyl-1,3-bis(4-fluorophenyl)-5-methylimidazolidine-2,4-dione stands out due to the presence of fluorine atoms, which can significantly influence its chemical and biological properties. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications.
Properties
CAS No. |
21631-62-9 |
|---|---|
Molecular Formula |
C18H14F2N2O3 |
Molecular Weight |
344.3 g/mol |
IUPAC Name |
5-acetyl-1,3-bis(4-fluorophenyl)-5-methylimidazolidine-2,4-dione |
InChI |
InChI=1S/C18H14F2N2O3/c1-11(23)18(2)16(24)21(14-7-3-12(19)4-8-14)17(25)22(18)15-9-5-13(20)6-10-15/h3-10H,1-2H3 |
InChI Key |
KDBXJFLANWIHQG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1(C(=O)N(C(=O)N1C2=CC=C(C=C2)F)C3=CC=C(C=C3)F)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Bromo-2-methyl-8-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B13989331.png)
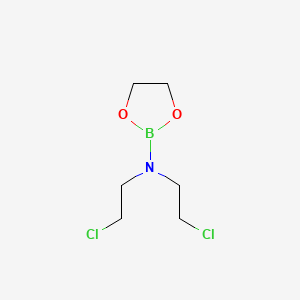


![(2R)-2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-3-(4-phenylphenyl)propanoic acid](/img/structure/B13989344.png)
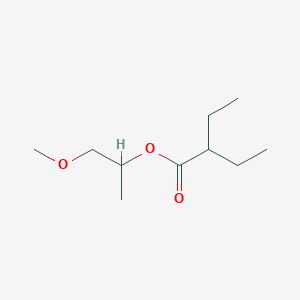
![6-Chloro-3-methylbenzo[b]thiophene](/img/structure/B13989365.png)

